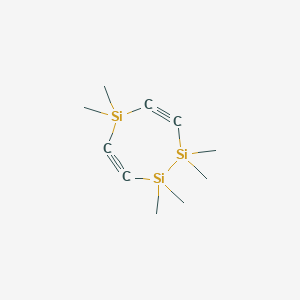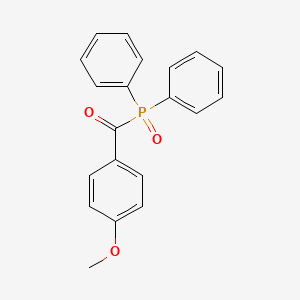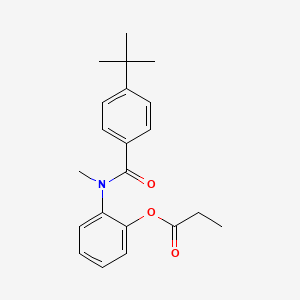
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, methyl, and propoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the methyl group is added through methylation processes. The propoxyphenyl group is incorporated through esterification reactions involving phenol derivatives and propionic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of the propoxy group.
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-methoxyphenyl)-: Contains a methoxy group instead of the propoxy group.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
80495-81-4 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] propanoate |
InChI |
InChI=1S/C21H25NO3/c1-6-19(23)25-18-10-8-7-9-17(18)22(5)20(24)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
Clé InChI |
AHCMFVCOIHHILE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
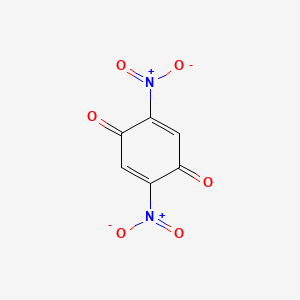
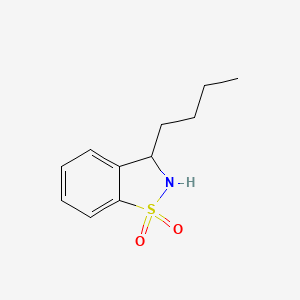
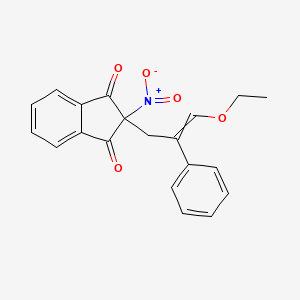
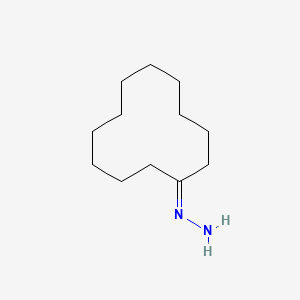

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
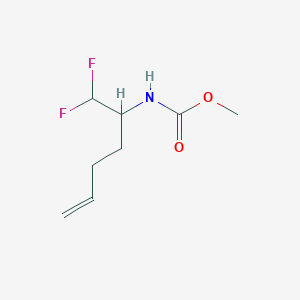
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
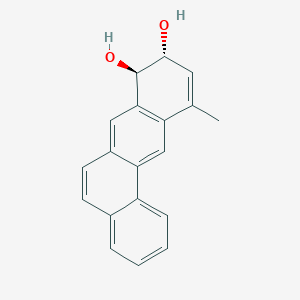
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
